Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate
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Overview
Description
Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two ester groups at the 3 and 4 positions of the pyrazole ring, as well as a benzyl group at the 1 position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate with hydrazine hydrate under acidic conditions . The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the nature of the substituents on the pyrazole ring .
Comparison with Similar Compounds
Similar Compounds
Diethyl 3,4-pyrroledicarboxylate: Similar in structure but lacks the benzyl group.
Diethyl 3,5-pyrazoledicarboxylate: Similar but with ester groups at different positions.
Diethyl 1-benzyl-3,4-propylenedioxypyrrole-2,5-dicarboxylate: Contains a propylenedioxy group instead of the pyrazole ring.
Uniqueness
Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate is unique due to the presence of both benzyl and ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate (DBPDC) is a synthetic compound belonging to the pyrazole family, characterized by its unique five-membered heterocyclic structure. This compound has garnered significant attention due to its biological activities, particularly as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism. Elevated XO activity is associated with disorders such as gout and cardiovascular diseases, making DBPDC a promising candidate for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H16N2O4
- Molecular Weight : Approximately 288.3 g/mol
- Functional Groups : Contains two carboxylate groups and a benzyl substituent on the pyrazole ring.
The structural characteristics of DBPDC enhance its potential biological activities, particularly its inhibitory effect on xanthine oxidase. The compound's design allows for effective binding to the active site of XO, thereby reducing uric acid production in the body.
Research indicates that DBPDC binds effectively to the active site of xanthine oxidase. Molecular docking studies have demonstrated that this binding inhibits the enzyme's activity, leading to decreased levels of uric acid in the blood. This mechanism is crucial for conditions like hyperuricemia and gout, where uric acid accumulation can lead to severe health issues .
Biological Activities
-
Xanthine Oxidase Inhibition :
- DBPDC exhibits significant inhibitory activity against XO, which is critical for managing hyperuricemia.
- Inhibition of this enzyme can lead to therapeutic benefits in treating gout and related disorders.
-
Anti-inflammatory Properties :
- Pyrazole derivatives, including DBPDC, have been studied for their anti-inflammatory effects. They may inhibit inflammatory pathways and reduce pain associated with inflammatory diseases .
- A study highlighted that compounds similar to DBPDC demonstrated comparable anti-inflammatory activity to established drugs like diclofenac and celecoxib .
- Potential Anticancer Activity :
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of DBPDC and related compounds:
- Inhibition Studies : A study reported that DBPDC showed a significant reduction in uric acid levels in animal models, demonstrating its potential as a therapeutic agent for gout.
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications in the pyrazole structure can enhance biological activity. For instance, variations in substituents on the benzyl group have been linked to improved inhibition of XO and increased anti-inflammatory effects .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Benzyl group; two carboxylate groups | Strong XO inhibitor; anti-inflammatory |
Dimethyl 1-benzyl-1H-pyrazole-3,5-dicarboxylate | Similar pyrazole structure with different ester | Varies; different biological activities |
Diethyl 1-benzoyl-1H-pyrazole-3-carboxylate | Benzoyl group instead of benzyl | Potentially different pharmacological profiles |
N-Benzyl-1H-pyrazole-4-carboxamide | Amide functional group | Different mechanism of action |
The unique arrangement of functional groups in DBPDC enhances its inhibitory activity against xanthine oxidase while providing a scaffold for further derivatization in medicinal chemistry.
Properties
Molecular Formula |
C16H18N2O4 |
---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
diethyl 1-benzylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C16H18N2O4/c1-3-21-15(19)13-11-18(10-12-8-6-5-7-9-12)17-14(13)16(20)22-4-2/h5-9,11H,3-4,10H2,1-2H3 |
InChI Key |
NAAVVRNMLDPSMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C(=O)OCC)CC2=CC=CC=C2 |
Origin of Product |
United States |
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